molecular formula C11H9FIN B15227931 6-Fluoro-8-iodo-2,7-dimethylquinoline

6-Fluoro-8-iodo-2,7-dimethylquinoline

Cat. No.: B15227931
M. Wt: 301.10 g/mol
InChI Key: LKHZFPCGSUEGJW-UHFFFAOYSA-N
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Description

6-Fluoro-8-iodo-2,7-dimethylquinoline is an organic compound with the molecular formula C11H9FIN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of fluorine and iodine atoms at the 6th and 8th positions, respectively, along with two methyl groups at the 2nd and 7th positions on the quinoline ring. The unique substitution pattern on the quinoline ring imparts distinct chemical and physical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-iodo-2,7-dimethylquinoline typically involves multi-step organic reactions. One common method includes the halogenation of a quinoline derivative. For instance, starting with 2,7-dimethylquinoline, selective fluorination and iodination can be achieved using appropriate halogenating agents under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as silver salts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-iodo-2,7-dimethylquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Fluoro-8-iodo-2,7-dimethylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-Fluoro-8-iodo-2,7-dimethylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to target proteins, potentially leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both fluorine and iodine atoms allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and various research fields .

Properties

Molecular Formula

C11H9FIN

Molecular Weight

301.10 g/mol

IUPAC Name

6-fluoro-8-iodo-2,7-dimethylquinoline

InChI

InChI=1S/C11H9FIN/c1-6-3-4-8-5-9(12)7(2)10(13)11(8)14-6/h3-5H,1-2H3

InChI Key

LKHZFPCGSUEGJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C=C2C=C1)F)C)I

Origin of Product

United States

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